molecular formula C21H20O7 B3090636 (5R,5Ar)-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one CAS No. 1212463-68-7

(5R,5Ar)-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one

Cat. No.: B3090636
CAS No.: 1212463-68-7
M. Wt: 384.4 g/mol
InChI Key: RFDMNXDDRXVJTM-PUIOOCGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a polycyclic organic molecule featuring a fused benzofuro-benzodioxol core with a stereospecific (5R,5aR) configuration. The structure includes a 4-hydroxy-3,5-dimethoxyphenyl substituent attached to the central bicyclic framework. The compound’s molecular complexity arises from its fused oxygen-containing heterocycles, which influence its stability, solubility, and reactivity .

Properties

IUPAC Name

(5R,5aR)-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-24-16-5-11(6-17(25-2)20(16)22)18-13-7-15-14(27-9-28-15)4-10(13)3-12-8-26-21(23)19(12)18/h4-7,12,18-19,22H,3,8-9H2,1-2H3/t12?,18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDMNXDDRXVJTM-PUIOOCGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3C(CC4=CC5=C(C=C24)OCO5)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401105534
Record name Furo[3′,4′:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-, (5R,5aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401105534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820598-82-0
Record name Furo[3′,4′:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-, (5R,5aR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820598-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[3′,4′:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-, (5R,5aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401105534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (5R,5aR,8aR,9R)-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H- benzofuro[5,6-f][1,3]benzodioxol-6-one , commonly referred to as etoposide , is a semi-synthetic derivative of podophyllotoxin. It is primarily known for its application in cancer therapy, particularly for treating various types of malignancies including testicular cancer and small cell lung cancer. This article focuses on the biological activity of etoposide, summarizing its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C21H20O8
  • Molecular Weight : 400.38 g/mol
  • CAS Number : 40505-27-9

Etoposide functions primarily as an antineoplastic agent . Its mechanism involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the DNA-topoisomerase II complex, etoposide prevents the re-ligation of DNA strands after they have been cleaved. This leads to DNA damage and ultimately induces apoptosis in rapidly dividing cancer cells.

Key Mechanisms:

  • Topoisomerase II Inhibition : Disrupts DNA replication.
  • Induction of Apoptosis : Triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : Primarily affects cells in the S and G2 phases.

Biological Activity

Etoposide exhibits a range of biological activities that contribute to its efficacy as a chemotherapeutic agent:

Antitumor Activity

Etoposide has been shown to be effective against several types of cancers:

  • Testicular Cancer : Used in combination chemotherapy regimens.
  • Small Cell Lung Cancer : Demonstrated significant response rates.
  • Lymphomas and Leukemias : Effective in various hematological malignancies.

Pharmacokinetics

Etoposide is administered intravenously or orally and undergoes extensive metabolism in the liver. Its bioavailability varies significantly based on the route of administration.

ParameterValue
Half-life4 to 11 hours
Peak plasma concentration1 to 2 hours post-administration
ExcretionPrimarily renal

Study 1: Etoposide in Testicular Cancer

A clinical trial involving etoposide as part of a combination regimen with cisplatin and bleomycin showed a complete response rate of approximately 80% in patients with advanced testicular cancer. The study emphasized the importance of dose adjustment based on renal function to minimize toxicity .

Study 2: Etoposide and Small Cell Lung Cancer

In a phase III trial comparing etoposide/cisplatin versus other regimens, patients receiving etoposide demonstrated improved overall survival rates (median survival increased from 10 months to over 12 months) . The combination was well-tolerated with manageable side effects.

Study 3: Etoposide Resistance

Research has indicated that resistance to etoposide can develop due to increased expression of P-glycoprotein (MDR1). A study explored the use of P-glycoprotein inhibitors alongside etoposide to enhance therapeutic efficacy in resistant cancer cell lines .

Toxicity and Side Effects

While etoposide is effective, it is associated with several side effects:

  • Myelosuppression : Leading to increased risk of infections.
  • Nausea and Vomiting : Commonly managed with antiemetic therapy.
  • Secondary Malignancies : Long-term use has been linked to an increased risk of secondary cancers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituents, core modifications, and functional implications.

Core Structural Variations

Compound Name Core Structure Key Substituents Molecular Weight Notable Features
Target Compound [2]benzofuro[5,6-f][1,3]benzodioxol-6-one 4-hydroxy-3,5-dimethoxyphenyl ~478.4 g/mol High stereochemical specificity (5R,5aR); polar hydroxyl/methoxy groups enhance solubility .
(5S,5aR,8aR,9R)-Glycosylated Derivative () [2]benzofuro[6,5-f][1,3]benzodioxol-8-one Glycosidic sugar moiety ~750–800 g/mol (estimated) Increased hydrophilicity due to glycosylation; likely impacts pharmacokinetics (e.g., reduced membrane permeability) .
(5R,5aR,8aR)-5-(7-Methoxy-1,3-benzodioxol-5-yl) Derivative () Furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(5aH)-one 7-Methoxy-1,3-benzodioxol-5-yl ~460.4 g/mol Naphtho-dioxole core alters ring strain and π-conjugation; methoxy on benzodioxol enhances lipophilicity .

Substituent Modifications

  • Nitroanilino Derivative (): Substituent: 4-Nitroanilino group replaces hydroxyl/methoxy phenyl. Molecular Weight: 520.5 g/mol (C27H24N2O9).
  • Piperidinyl-Piperidinyl Carbonylphenyl Derivative (): Substituent: Bulky piperidinyl-piperidinyl carbonylphenyl amino group. Molecular Weight: ~737.8 g/mol (C38H43N3O8). Implications: The basic piperidine groups increase logP, favoring lipid membrane penetration but reducing aqueous solubility .

Stereochemical and Functional Group Comparisons

  • Hydroxyl vs. Methoxy Positioning ( vs. ): Both compounds share the 4-hydroxy-3,5-dimethoxyphenyl group but differ in core fusion ([5,6-f] vs. [6,5-f] benzofuro-benzodioxol). This minor positional shift affects molecular geometry and intermolecular interactions .
  • Austrobailignan-1 ():

    • A structurally related lignan with a methoxy-benzodioxol substituent. Its biological activity (e.g., antioxidant properties) may differ due to reduced hydroxyl group availability compared to the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R,5Ar)-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one
Reactant of Route 2
(5R,5Ar)-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.